molecular formula C9H8N2S2 B1606514 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole CAS No. 32991-58-5

5-(Methylthio)-3-phenyl-1,2,4-thiadiazole

Cat. No.: B1606514
CAS No.: 32991-58-5
M. Wt: 208.3 g/mol
InChI Key: BCKNSBBDDVYPER-UHFFFAOYSA-N
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Description

5-(Methylthio)-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The presence of a methylthio group and a phenyl group in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole typically involves the reaction of thiosemicarbazide with substituted benzaldehydes under acidic conditions. One common method includes the cyclization of thiosemicarbazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new pharmaceuticals.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the inhibition of microbial growth or modulation of inflammatory pathways. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity. Additionally, its interaction with cellular targets can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar biological activities but lacking the methylthio and phenyl groups.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a methylthio group.

    5-(Methylthio)-1,3,4-thiadiazole-2-thiol: Contains a thiol group, which can enhance its reactivity and biological activity.

Uniqueness

5-(Methylthio)-3-phenyl-1,2,4-thiadiazole is unique due to the presence of both the methylthio and phenyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its ability to interact with biological targets and improve its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methylsulfanyl-3-phenyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-12-9-10-8(11-13-9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKNSBBDDVYPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342889
Record name 5-(methylthio)-3-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32991-58-5
Record name 5-(methylthio)-3-phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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